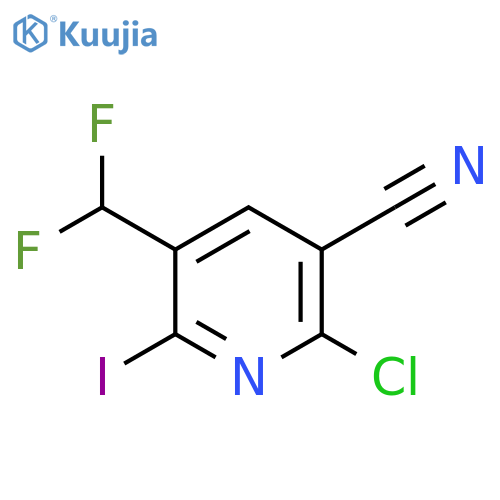

Cas no 1805400-17-2 (2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine)

2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine

-

- インチ: 1S/C7H2ClF2IN2/c8-5-3(2-12)1-4(6(9)10)7(11)13-5/h1,6H

- InChIKey: UYQDZJIPMJTDJA-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=CC(C#N)=C(N=1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 230

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029051367-1g |

2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine |

1805400-17-2 | 97% | 1g |

$1,549.60 | 2022-04-01 |

2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine 関連文献

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridineに関する追加情報

Introduction to 2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine (CAS No. 1805400-17-2)

2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine, with the CAS number 1805400-17-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine, including the presence of chloro, cyano, difluoromethyl, and iodine substituents, make it a versatile scaffold for the development of novel pharmacological agents.

The< strong>2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine molecule exhibits a high degree of functional diversity, which is attributed to the electron-withdrawing and electron-donating effects of its substituents. The chloro group at the 2-position and the cyano group at the 3-position introduce strong electron-withdrawing properties, while the difluoromethyl group at the 5-position enhances lipophilicity and metabolic stability. Additionally, the iodine atom at the 6-position serves as a valuable handle for further chemical modifications via cross-coupling reactions, making this compound an attractive intermediate in synthetic organic chemistry.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The< strong>2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine scaffold has been explored in several preclinical studies for its potential as a kinase inhibitor. Specifically, its structural motif has shown promise in inhibiting tyrosine kinases, which are implicated in cancer cell proliferation and survival. The combination of halogenated aromatic rings and heterocyclic nitrogen atoms provides a favorable binding profile with kinase active sites, leading to potent inhibitory effects.

One of the most compelling aspects of 2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine is its utility in drug discovery through modular synthesis. The presence of multiple reactive sites allows for easy derivatization, enabling researchers to fine-tune physicochemical properties such as solubility, bioavailability, and target specificity. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups at various positions along the pyridine ring. This flexibility has been leveraged in the development of novel compounds targeting other therapeutic areas, including infectious diseases and inflammatory disorders.

The< strong>2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine molecule has also been investigated for its potential role in medicinal chemistry beyond kinase inhibition. Studies have demonstrated its efficacy as an antagonist of certain G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The specific arrangement of substituents on the pyridine ring modulates receptor binding affinity and selectivity, making this compound a valuable tool for exploring new therapeutic modalities.

In addition to its pharmacological applications, 2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine has found utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for organic electronic applications, such as light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, its structural complexity allows for the development of novel agrochemicals with enhanced pest resistance and environmental stability.

The synthesis of< strong> 2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include halogenation reactions to introduce chlorine and iodine substituents, cyanation to incorporate the cyano group, and fluorination to add the difluoromethyl moiety. These synthetic strategies often employ transition metal catalysts to ensure high yields and selectivity. The robustness of these synthetic routes underscores the compound's importance as a building block in industrial-scale production.

The< strong> 2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine scaffold has been further explored in combination therapies aimed at overcoming drug resistance mechanisms. By designing molecules that target multiple pathways simultaneously, researchers hope to enhance therapeutic efficacy while minimizing side effects. Preliminary studies have shown promising results when< strong> 2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine-based compounds are used in conjunction with other treatments such as chemotherapy or immunotherapy.

The future prospects for< strong> 2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine are vast and multifaceted. As our understanding of disease mechanisms continues to evolve, new opportunities will arise for developing targeted therapies based on this versatile scaffold. Advances in computational chemistry and artificial intelligence are expected to accelerate drug discovery efforts by predicting novel derivatives with enhanced biological activity.

In conclusion,< strong> 2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine(CAS No.< strong>1805400- 17-

1805400-17-2 (2-Chloro-3-cyano-5-(difluoromethyl)-6-iodopyridine) 関連製品

- 1806902-44-2(3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde)

- 1805465-49-9(5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine)

- 81000-03-5(N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide)

- 2034460-88-1(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide)

- 628330-32-5(methyl 2-(5-hydroxy-2-methoxyphenyl)acetate)

- 2229490-62-2(2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid)

- 2228493-12-5(2-{1-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}acetic acid)

- 2227729-46-4((3S)-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid)

- 55101-14-9(3-(Ethylsulfanyl)-1-phenylpropan-1-one)

- 2155852-59-6(Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-)